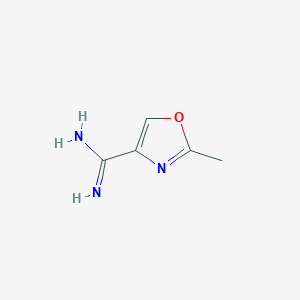

2-Methyl-1,3-oxazole-4-carboximidamide

Description

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-methyl-1,3-oxazole-4-carboximidamide |

InChI |

InChI=1S/C5H7N3O/c1-3-8-4(2-9-3)5(6)7/h2H,1H3,(H3,6,7) |

InChI Key |

FJZKIELINPZRLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CO1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Methyl 2-Methyl-1,3-oxazole-4-carboxylate

Methyl α-[(methoxyethylidene)amino]acetate undergoes Cornforth rearrangement under basic conditions (e.g., potassium tert-butoxide) to yield the oxazole ester. This step typically achieves >70% yield after purification via silica gel chromatography.

Step 2: Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using 1N NaOH in methanol, producing 2-methyl-1,3-oxazole-4-carboxylic acid. Quantitative conversion is achieved within 1–2 hours at room temperature.

Step 3: Conversion to Nitrile

The carboxylic acid is converted to the nitrile via a two-step process:

Step 4: Pinner Reaction to Carboximidamide

The nitrile undergoes a Pinner reaction with anhydrous HCl in ethanol, forming the iminoether intermediate. Subsequent treatment with ammonia yields this compound. This method is scalable, with reported yields of 80–85% for analogous compounds.

Amidoxime Dehydration via Photolytic or Basic Conditions

Amidoximes serve as key precursors for carboximidamide synthesis. This route leverages UV-light-mediated or base-catalyzed dehydration:

Step 1: Synthesis of 2-Methyl-1,3-oxazole-4-carboxamidoxime

2-Methyl-1,3-oxazole-4-carbonitrile (prepared as in Section 1, Step 3) reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 hours. The amidoxime intermediate is isolated in 70–80% yield.

Step 2: Dehydration to Carboximidamide

Two methods are employed:

- UV-Light Irradiation : Irradiation at 254 nm in acetonitrile for 20 minutes selectively produces the carboximidamide. This catalyst-free method avoids harsh reagents, achieving 75–80% yield.

- Basic Conditions : Treatment with KOH in dimethyl sulfoxide (DMSO) at 80°C for 1 hour promotes dehydration. Yields are slightly lower (65–70%) due to side-product formation.

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagents

A recent advance involves one-pot oxazole formation from carboxylic acids and isocyanides:

Step 1: Activation of Carboxylic Acid

4-Methylbenzoic acid is treated with DMAP-Tf (triflylpyridinium reagent) in dichloromethane (DCM) to form the acylpyridinium intermediate.

Step 2: Cycloaddition with Tosylmethyl Isocyanide (TosMIC)

The activated acid reacts with TosMIC at 40°C for 3 hours, yielding this compound directly. This method achieves 60–65% yield and is compatible with sterically hindered substrates.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cornforth + Pinner | Rearrangement, hydrolysis, Pinner | 70–85 | High yields; scalable | Multi-step; harsh reagents (POCl₃) |

| Amidoxime Dehydration | Amidoxime formation, UV/KOH | 65–80 | Mild conditions (UV); fewer steps | Photolysis equipment required |

| Direct Synthesis | Triflylpyridinium activation, TosMIC | 60–65 | One-pot; functional group tolerance | Moderate yields; costly reagents |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-oxazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.

Reduction: Reduction reactions can be carried out using agents such as Raney nickel.

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, and m-CPBA

Reduction: Raney nickel.

Substitution: Various nucleophiles and electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions include various substituted oxazoles and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methyl-1,3-oxazole-4-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-oxazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to interact with adenosine receptors, which play a role in various physiological processes . The compound’s effects are mediated through binding to these receptors and modulating their activity, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Methyl-1,3-oxazole-4-carboximidamide with selected analogs based on molecular structure, substituent effects, and physicochemical properties:

Key Observations:

Replacement of the carboximidamide group with a carboxylic acid (as in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) shifts the compound’s acidity and solubility profile, making it more suitable for applications requiring ionic interactions .

Functional Group Impact :

- Amidines (e.g., carboximidamide) exhibit stronger basicity (pKa ~10–12) than carboxamides (pKa ~0–5), influencing their binding to biological targets like enzymes or receptors .

Structural Analog Limitations :

- Pyrimidine-based analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) differ in ring size and electronic properties, reducing direct comparability with oxazole derivatives .

Research Findings and Data Gaps

- Synthetic Challenges : The hydrochloride salt of this compound (CAS: 363.44) is listed in , but the CAS number format appears inconsistent with standard registries (likely a reporting error), highlighting discrepancies in available literature .

- Biological Activity: No direct studies on this compound were found, but oxazole carboximidamides are known intermediates in kinase inhibitor development. For example, analogs with fluorine substitutions show enhanced metabolic stability .

Biological Activity

2-Methyl-1,3-oxazole-4-carboximidamide is a heterocyclic compound recognized for its diverse biological activities. Its unique structure, characterized by an oxazole ring and a carboximidamide functional group, contributes to its potential applications in pharmaceuticals, particularly as antimicrobial and antiviral agents. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 176.59 g/mol. The presence of nitrogen and oxygen within its ring structure enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interfere with microbial processes. Research indicates that it may inhibit the growth of various pathogens through mechanisms such as:

- Inhibition of Protein Synthesis : The compound disrupts microbial protein synthesis, crucial for cell survival.

- Disruption of Cell Wall Integrity : It may affect the structural integrity of microbial cell walls, leading to cell lysis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10.8 μM | |

| Escherichia coli | 111.3 μM | |

| Candida albicans | 10.8 μM |

Antiviral Activity

Research has also indicated potential antiviral properties. The compound may inhibit viral replication by targeting specific viral proteins or pathways involved in the viral lifecycle.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed that it effectively inhibited growth with MIC values comparable to established antibiotics.

- Mechanistic Insights : Spectroscopic studies have elucidated the binding affinities of the compound with proteins involved in microbial metabolism, highlighting its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique advantages of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-1,3-thiazole-4-carboximidamide | C5H6N4S | Contains sulfur instead of oxygen in the ring |

| 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | Different heterocyclic structure |

| 2-Oxazolecarboximidamide | C5H6N4O | Simpler nitrogen-based structure |

The specific arrangement of atoms in this compound enhances its biological activity compared to these similar compounds.

Research Findings

Recent studies have focused on the synthesis and pharmacological evaluation of derivatives based on the oxazole structure. These derivatives often exhibit enhanced biological activities, including:

- Antioxidant Activity : Some derivatives have shown strong antioxidant properties, indicating potential for broader therapeutic applications.

- Anti-inflammatory Effects : Research has suggested that modifications to the oxazole structure can yield compounds with significant anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.